7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, antibacterial, and anticancer properties
Biochemical Analysis
Biochemical Properties
Compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class have been reported to possess various biological activities, including antifungal, antitubercular, and antibacterial properties . They can also act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators .
Cellular Effects
Some [1,2,4]triazolo[1,5-a]pyrimidines have shown cytotoxic activities against various cancer cell lines .
Molecular Mechanism
It is known that some [1,2,4]triazolo[1,5-a]pyrimidines can act as promoters of tubulin polymerization, similar to the mode of action of the anticancer drug paclitaxel .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction typically proceeds under mild acidic conditions to ensure regioselectivity. Another approach utilizes a Biginelli-like multicomponent reaction, which allows for the regioselective synthesis of C-6 ester-substituted amino-triazolopyrimidine analogues .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. The use of neutral ionic liquids has been shown to shift regioselectivity towards the desired product, making it a valuable method for large-scale synthesis . Additionally, microwave-mediated, catalyst-free synthesis has been explored as an eco-friendly and efficient method for producing triazolopyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace existing functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted triazolopyrimidine derivatives .
Scientific Research Applications
7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme acetolactate synthase (AHAS), which is crucial for plant growth . In antiviral applications, the compound interferes with viral RNA polymerase, preventing the replication of the virus . Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar triazolopyrimidine core but differs in its functional groups.
2-Amino-7-aryl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Another derivative with variations in the aryl and methyl groups.
Uniqueness
7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific amino and carboxylic acid functional groups, which confer distinct reactivity and biological activity. Its ability to undergo regioselective synthesis and its diverse applications in medicinal chemistry make it a valuable compound for further research and development .
Properties
IUPAC Name |
7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-3-10-7-9-2-4(6(13)14)5(8)12(7)11-3/h2H,8H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVVMPKPOVCDJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=N1)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.